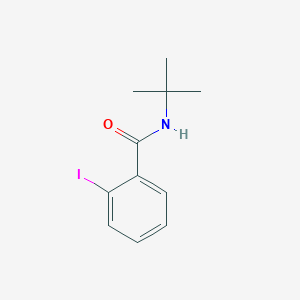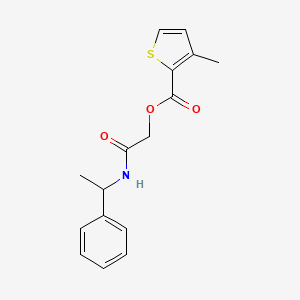
2-Oxo-2-((1-phenylethyl)amino)ethyl 3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-((1-phenylethyl)amino)ethyl 3-methylthiophene-2-carboxylate is a chemical compound that belongs to the class of thioxothiazolidines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis Techniques : Innovative methods for synthesizing thiophene derivatives, including those related to 2-Oxo-2-((1-phenylethyl)amino)ethyl 3-methylthiophene-2-carboxylate, have been developed to enhance their structural complexity and potential biological activities. Techniques such as one-pot synthesis and Gewald reactions have been utilized to create a variety of substituted thiophenes with potential applications in medicinal chemistry (Sahu et al., 2015), (Tormyshev et al., 2006).
Antimicrobial Activity : Certain derivatives have been studied for their antimicrobial properties, showing effectiveness against various microbial strains. This indicates a potential for these compounds to be developed into new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Prasad et al., 2017), (Ghashang et al., 2013).
Hypoglycemic Activity : Research has shown that certain phenylalkyloxiranecarboxylic acid derivatives, which share structural similarities with this compound, exhibit significant hypoglycemic activities, highlighting their potential in developing treatments for conditions like diabetes (Eistetter & Wolf, 1982).
Anticancer Properties : The exploration of related compounds for anticancer properties has yielded promising results, with some derivatives showing potent cytotoxicity against cultured cancer cells. This suggests a potential avenue for the development of new anticancer therapies (Temple et al., 1982).
Protective Groups in Peptide Synthesis : Derivatives of this compound have been utilized as protective groups in peptide synthesis, showcasing their utility in complex organic syntheses and the development of therapeutic peptides (Amaral, 1969).
Propiedades
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-8-9-21-15(11)16(19)20-10-14(18)17-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQACKLTZRWXQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)


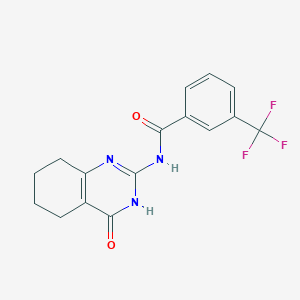
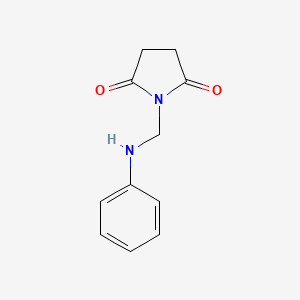
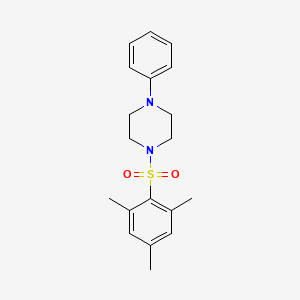
![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)

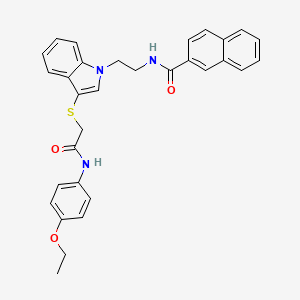


![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)

